
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid is an organic compound with a complex structure, often studied in fields like chemistry and pharmacology. This compound belongs to a class of chemicals known as azo compounds, characterized by their distinct azo bond (N=N). Azo compounds are commonly used as dyes, pigments, and are also explored for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves diazotization reactions. The primary steps include:
Diazotization of 2,4-diamino-5-methylphenylamine using sodium nitrite in an acidic medium.
Coupling this diazonium salt with 4-aminophenol under controlled pH to form the intermediate azo compound.
Further coupling with salicylic acid under alkaline conditions to obtain the final product.
Industrial Production Methods: In an industrial setting, the process may be scaled up using automated systems to maintain precise control over reaction conditions. High-pressure reactors and continuous flow systems ensure consistent quality and yield. Solvent recovery and recycling are typically incorporated to reduce waste.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidative degradation, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo bond (N=N), reducing it to form aromatic amines.
Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Electrophilic substitution reactions using nitrating or sulfonating agents.
Major Products Formed from These Reactions
Oxidation: Yields hydroxylated aromatic compounds.
Reduction: Produces aromatic amines.
Substitution: Results in substituted aromatic derivatives depending on the substituent used.
科学的研究の応用
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid finds various applications in scientific research:
Chemistry: Studied for its properties as an azo dye and its behavior in different chemical reactions.
Biology: Explored for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly in targeted drug delivery systems.
Industry: Used in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of this compound often relates to its ability to interact with biological molecules through the azo bond. It can undergo metabolic activation, leading to the formation of reactive intermediates that can target cellular components. Specific pathways and molecular targets may include:
DNA and Protein Binding: The reactive intermediates can bind to DNA or proteins, potentially leading to biological effects like mutagenesis or enzyme inhibition.
Oxidative Stress Induction: It may induce oxidative stress by generating reactive oxygen species (ROS), affecting cellular redox balance.
類似化合物との比較
5-((E)-(4-((E)-(2,4-diamino-5-methylphenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its specific structural features. When compared to similar azo compounds, its uniqueness lies in:
Enhanced Biological Activity: The presence of the 2,4-diamino-5-methylphenyl group may enhance its biological activity compared to other simpler azo compounds.
Distinct Synthetic Pathways: The specific synthesis route and conditions make it unique among other dyes and pigments.
Similar Compounds
Orange G (C.I. 16230)
Methyl Orange (C.I. 13025)
Sudan III (C.I. 26100)
Each of these compounds has distinct applications and properties but shares the characteristic azo bond.
There you go! This should give you a comprehensive overview of this compound. What catches your eye in this world of intricate molecules?
特性
CAS番号 |
739301-85-0 |
|---|---|
分子式 |
C20H18N6O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H18N6O3/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29/h2-10,27H,21-22H2,1H3,(H,28,29) |
InChIキー |
LNPJMIMLAFXLSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


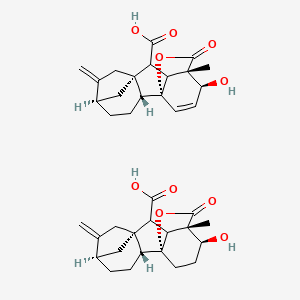
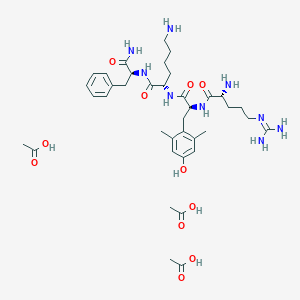
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
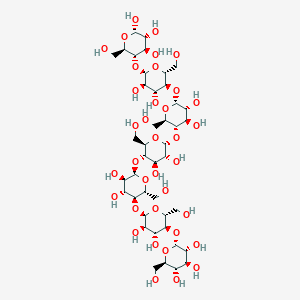
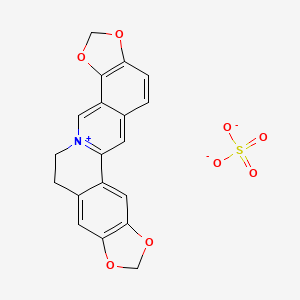
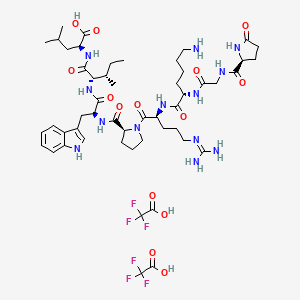

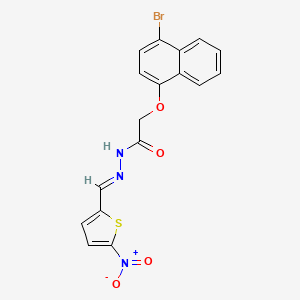

![Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B10825410.png)
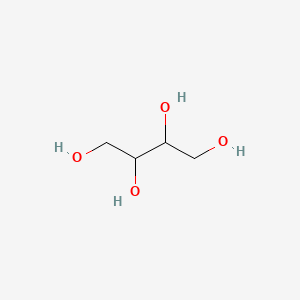
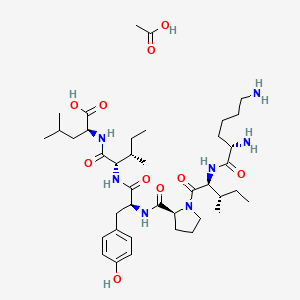
![4-[(1S,2R,17R,19S)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10825426.png)
![1-[4-methoxy-2-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B10825431.png)
